Cas no 2228112-09-0 (2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine)

2-Methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine is a pyrazole-derived amine compound with potential applications in pharmaceutical and agrochemical research. Its structure features a tertiary amine group and a substituted pyrazole ring, offering versatility in synthetic modifications. The compound’s stability and reactivity make it a valuable intermediate for developing biologically active molecules. Its well-defined molecular architecture allows for precise interactions in targeted applications, such as enzyme inhibition or receptor modulation. The presence of both amine and heterocyclic functionalities enhances its utility in medicinal chemistry, particularly in the design of novel therapeutic agents. Suitable for controlled laboratory use, it requires handling under standard safety protocols due to its organic nature.
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine structure
2228112-09-0 structure
Product name:2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine
CAS No:2228112-09-0
MF:C9H17N3
Molecular Weight:167.251381635666
CID:5993396
PubChem ID:165736713

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine
    • EN300-1822791
    • 2228112-09-0
    • インチ: 1S/C9H17N3/c1-7-6-8(12-11-7)4-5-9(2,3)10/h6H,4-5,10H2,1-3H3,(H,11,12)
    • InChIKey: YSYPKTHZAKNKAP-UHFFFAOYSA-N
    • SMILES: NC(C)(C)CCC1C=C(C)NN=1

計算された属性

  • 精确分子量: 167.142247555g/mol
  • 同位素质量: 167.142247555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 145
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 54.7Ų

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1822791-0.1g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine
2228112-09-0
0.1g
$755.0 2023-09-19
Enamine
EN300-1822791-0.25g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine
2228112-09-0
0.25g
$789.0 2023-09-19
Enamine
EN300-1822791-1.0g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine
2228112-09-0
1g
$1500.0 2023-06-01
Enamine
EN300-1822791-0.5g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine
2228112-09-0
0.5g
$823.0 2023-09-19
Enamine
EN300-1822791-0.05g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine
2228112-09-0
0.05g
$719.0 2023-09-19
Enamine
EN300-1822791-10.0g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine
2228112-09-0
10g
$6450.0 2023-06-01
Enamine
EN300-1822791-5g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine
2228112-09-0
5g
$2485.0 2023-09-19
Enamine
EN300-1822791-2.5g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine
2228112-09-0
2.5g
$1680.0 2023-09-19
Enamine
EN300-1822791-5.0g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine
2228112-09-0
5g
$4349.0 2023-06-01
Enamine
EN300-1822791-10g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine
2228112-09-0
10g
$3683.0 2023-09-19

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine 関連文献

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amineに関する追加情報

Introduction to 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine (CAS No. 2228112-09-0)

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine, identified by the chemical registration number CAS No. 2228112-09-0, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of a pyrazole moiety and a butanamine backbone contributes to its distinctive chemical properties, making it a subject of interest for researchers exploring novel pharmacophores.

The compound's structure consists of a 5-methyl-1H-pyrazol-3-yl substituent attached to a butan-2-amine group, with an additional methyl group at the 2-position of the butane chain. This arrangement imparts specific electronic and steric characteristics that influence its reactivity and interaction with biological targets. The pyrazole ring is known for its versatility in medicinal chemistry, often serving as a key scaffold in the design of bioactive molecules due to its ability to engage in hydrogen bonding and metal coordination.

In recent years, there has been growing interest in heterocyclic compounds as lead structures for developing new therapeutic agents. The pyrazole core is particularly noteworthy for its role in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer applications. The incorporation of the 5-methyl-1H-pyrazol-3-yl group into 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine enhances its potential by introducing additional functional sites for molecular recognition.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The amine functionality at the 2-position of the butane chain allows for further derivatization, enabling chemists to explore diverse chemical space. This flexibility is crucial in drug discovery, where subtle modifications can significantly alter biological activity. Researchers have been leveraging such structural features to develop novel analogs with improved pharmacokinetic profiles and target specificity.

Recent studies have highlighted the importance of optimizing molecular properties such as solubility, metabolic stability, and binding affinity. The structural design of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine aligns well with these principles, offering a promising candidate for further investigation. Computational modeling and experimental validation have been instrumental in understanding its interactions with biological targets, providing insights into its mechanism of action.

The compound's relevance extends beyond academic research; it holds promise for industrial applications in the pharmaceutical sector. Companies specializing in custom synthesis are increasingly focusing on high-value intermediates like this one to support drug development programs. The demand for such compounds is driven by the need for innovative solutions in addressing unmet medical needs.

From a synthetic chemistry perspective, 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butan-2-amine exemplifies the art of molecular construction. The synthesis involves multi-step reactions that showcase the interplay between organic transformations and functional group manipulations. Advances in synthetic methodologies have made it possible to access complex structures with greater efficiency, reducing both cost and environmental impact.

The role of CAS No. 2228112-09-0 in this context is not merely as an identifier but as a gateway to scientific exploration. Databases like PubChem and SciFinder provide extensive information on this compound, including its physical properties, spectral data, and references to relevant literature. Such resources are invaluable for researchers seeking to delve deeper into its characteristics and potential applications.

In conclusion, 2-methyl-4-(5-methyl-1H-pyrazol-3-yb-butan--amine represents a fascinating intersection of structure and function in pharmaceutical chemistry. Its unique architecture and functional diversity make it a compelling candidate for further study, with implications spanning drug discovery, material science, and beyond. As research continues to uncover new possibilities, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine.

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